8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide
Overview
Description
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide is a chemical compound known for its unique structure and significant applications in various fields. This compound is characterized by the presence of a pyrimidinyl group, a piperazine ring, and a spiro linkage, making it a versatile molecule in both synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
It is structurally similar to buspirone hydrochloride , which is known to target the 5-HT1A receptor subtype . This receptor is involved in psychiatric disorders such as anxiety and depression .
Mode of Action
Given its structural similarity to buspirone hydrochloride , it may interact with its targets in a similar manner. Buspirone hydrochloride is an antianxiety compound that works by binding to the 5-HT1A receptors , thereby modulating serotonergic activity.
Biochemical Pathways
Based on its potential interaction with the 5-ht1a receptor , it could influence the serotonin system, which plays a crucial role in mood regulation and anxiety.
Result of Action
If it acts similarly to buspirone hydrochloride , it may help alleviate symptoms of anxiety by modulating serotonergic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide typically involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable spiro compound. The key intermediate, 1-(2-pyrimidinyl)piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material. The reaction conditions are generally mild, and the overall yield is high, making the process efficient and convenient.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps. The use of readily available raw materials and efficient reaction protocols makes the industrial production cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It has been explored for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Buspirone: A well-known anxiolytic agent with a similar structure and mechanism of action.
Tandospirone: Another anxiolytic compound with structural similarities to 8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide.
Uniqueness
What sets this compound apart from similar compounds is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity in binding to molecular targets, making it a valuable compound in both research and therapeutic applications.
: Research on Chemical Intermediates : Organic Chemistry Portal : Applied Microbiology and Biotechnology : DrugBank Online : Google Patents
Properties
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIPPQBBPVTVTR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81461-73-6 | |
Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81461-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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